molecular formula C25H28ClN3O3 B2627629 N-(1-{[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidin-4-yl)-4-ethylbenzamide CAS No. 1291845-95-8

N-(1-{[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidin-4-yl)-4-ethylbenzamide

Cat. No. B2627629
CAS RN: 1291845-95-8
M. Wt: 453.97
InChI Key: XMIOFORZSNVDBZ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound can be analyzed using various computational methods, such as the DFT-B3LYP method, which can computationally analyze spectroscopic properties, including charge transfer processes through NBO, HOMO-LUMO, Fukui function, FMO calculations, and topology analyses of ELF, LOL RDG visualization .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, similar compounds have been studied for their interactions with various receptors. For example, N-(Piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1) is a potent and selective antagonist for the CB1 cannabinoid receptor .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be analyzed using various computational methods. For instance, the DFT-B3LYP method can be used to analyze spectroscopic properties, including charge transfer processes through NBO, HOMO-LUMO, Fukui function, FMO calculations, and topology analyses of ELF, LOL RDG visualization .

Scientific Research Applications

Antagonist Synthesis and Molecular Interaction Studies

  • CCR5 Antagonists : Research into structurally similar compounds has led to the synthesis of novel CCR5 antagonists, indicating potential applications in treating diseases like HIV. The synthesis processes involve complex reactions, demonstrating the compound's role in developing therapeutic agents (H. Bi, 2015).

  • Dopamine Receptor Ligands : Studies have focused on derivatives with high affinity and selectivity for dopamine D(4) receptors, suggesting implications in neurological conditions. Structural modifications have been explored to optimize receptor affinity and selectivity (R. Perrone et al., 2000).

Metabolic and Excretion Pathway Elucidation

  • Metabolite Identification : Investigation into the metabolic pathways of related compounds has provided insights into their renal and hepatic excretion processes, essential for understanding drug metabolism and safety (K. Umehara et al., 2009).

Structural and Pharmacological Studies

  • Molecular Structure Analysis : Studies on the molecular structure and interactions of related compounds have contributed to a deeper understanding of their pharmacological properties and potential therapeutic applications. This includes detailed analyses of their conformations and binding interactions with biological targets (J. Shim et al., 2002).

  • Nootropic Activity : Research into oxopyrrolidine derivatives has explored their potential as nootropic agents, indicating the compound's relevance in cognitive enhancement and treatment of neurodegenerative diseases (V. Valenta et al., 1994).

properties

IUPAC Name

N-[1-[1-(4-chlorophenyl)-5-oxopyrrolidine-3-carbonyl]piperidin-4-yl]-4-ethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28ClN3O3/c1-2-17-3-5-18(6-4-17)24(31)27-21-11-13-28(14-12-21)25(32)19-15-23(30)29(16-19)22-9-7-20(26)8-10-22/h3-10,19,21H,2,11-16H2,1H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMIOFORZSNVDBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)NC2CCN(CC2)C(=O)C3CC(=O)N(C3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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